RKI-1447 is a potent inhibitor of the Rho-associated protein kinases, specifically targeting ROCK1 and ROCK2. These kinases play critical roles in various cellular processes, including cell migration, proliferation, and survival. RKI-1447 has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases characterized by abnormal cell behavior.
RKI-1447 was developed as part of ongoing research into Rho kinase inhibitors, which are being explored for their anti-cancer properties. It belongs to a class of compounds known as small molecule inhibitors and is classified under protein kinase inhibitors. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth and metastasis.
The synthesis of RKI-1447 involves a fragment-based drug design approach combined with X-ray crystallography to optimize its structure for enhanced potency against ROCK kinases. The synthetic pathway typically includes the following steps:
The synthesis process is detailed in various studies, highlighting the careful selection of reagents and conditions that maximize yield and purity.
The molecular structure of RKI-1447 can be described as follows:
The structure has been elucidated using techniques such as X-ray crystallography, revealing key interactions that contribute to its high inhibitory potency against ROCK1 and ROCK2 .
RKI-1447 undergoes specific chemical reactions that are essential for its activity:
These reactions highlight the compound's mechanism as a Type I inhibitor, which directly competes with ATP for binding at the kinase active site.
The mechanism of action of RKI-1447 involves several key processes:
RKI-1447 exhibits several notable physical and chemical properties:
These properties are essential for understanding how RKI-1447 can be formulated for therapeutic use.
RKI-1447 has multiple applications in scientific research:
RKI-1447 (chemical name: N-[(3-hydroxyphenyl)methyl]-3-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]urea) is a synthetic small molecule with the molecular formula C₁₆H₁₄N₄O₂S and a molecular weight of 326.37 g/mol. Its structure features a pyridylthiazole core linked to a 3-hydroxybenzyl group via a urea scaffold, which is critical for its kinase-binding activity [6] [8]. The canonical SMILES representation is O=C(NCC1=CC=CC(O)=C1)NC2=NC(=CS2)C3=CC=NC=C3, and the InChIKey is GDVRVPIXWXOKQO-UHFFFAOYSA-N [6] [9]. The synthesis involves a multi-step route starting from 4-pyridylthiazol-2-amine and 3-(aminomethyl)phenol, followed by urea bond formation under carbodiimide-mediated coupling conditions [6] [8]. Crystallographic studies confirm that the urea carbonyl and thiazole nitrogen atoms form hydrogen bonds with the hinge region of ROCK1, while the pyridyl group occupies a hydrophobic pocket near the DFG motif [1] [5].
Property | Value |
---|---|
CAS Number | 1342278-01-6 |
Molecular Formula | C₁₆H₁₄N₄O₂S |
Molecular Weight | 326.37 g/mol |
IUPAC Name | 1-[(3-hydroxyphenyl)methyl]-3-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]urea |
XLogP | 1.8 |
RKI-1447 is a potent ATP-competitive inhibitor of Rho-associated kinases ROCK1 and ROCK2, classified as a Type I kinase inhibitor due to its binding to the active kinase conformation. It exhibits IC₅₀ values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2 in cell-free assays using FRET-based kinase activity measurements [1] [4] [9]. The compound achieves inhibition by forming hydrogen bonds with the hinge residues (Leu205 and Asp208) of ROCK1 and hydrophobic interactions with the DFG motif (Phe327) [1] [5]. Functionally, RKI-1447 suppresses phosphorylation of ROCK substrates MYPT-1 (at Thr696) and MLC-2 (at Ser19) in breast cancer cells (MDA-MB-231) at concentrations as low as 100 nM, disrupting actin stress fiber formation induced by lysophosphatidic acid (LPA) [1] [5] [9]. In cellular migration assays, 1 µM RKI-1447 reduces invasion by >80% by inhibiting Rho-GTPase-driven cytoskeletal reorganization [1] [5].
Parameter | ROCK1 | ROCK2 |
---|---|---|
IC₅₀ (Cell-Free) | 14.5 nM | 6.2 nM |
Cellular IC₅₀ (pMYPT-1) | 100–250 nM | 50–150 nM |
Inhibition Mechanism | ATP-competitive | ATP-competitive |
RKI-1447 demonstrates high selectivity for ROCK1/2 over other kinases. At 1 µM, it inhibits PKA by 85.5%, PKN1/PRK1 by 80.5%, and p70S6K by 61.9%, but shows negligible activity (≤10% inhibition) against 15+ kinases, including AKT, MEK, S6K, PKCα, and mTOR [4] [9]. Selectivity was confirmed through kinase panel assays and cellular studies:
Kinase | Inhibition (%) |
---|---|
PKA | 85.5% |
PKN1/PRK1 | 80.5% |
p70S6K | 61.9% |
AKT1 | 56.0% |
MRCKa/CDC42BPA | 50.4% |
MEK | <10% |
S6 Kinase | <10% |
Solubility: RKI-1447 is highly soluble in DMSO (65 mg/mL, 199.16 mM) but insoluble in water and ethanol. Formulations for in vivo studies use 5% DMSO in 40% PEG300/5% Tween-80 to achieve working concentrations of 10 mg/mL [9] [10]. The dihydrochloride salt form enhances aqueous solubility (3.99 mg/mL in water) [7].
Stability: The compound remains stable for ≥36 months when stored lyophilized at -20°C. In solution (DMSO), it retains activity for 1 month at -20°C but degrades after multiple freeze-thaw cycles [8] [10].
Bioavailability: Although oral bioavailability data is limited, intraperitoneal administration (200 mg/kg/day) in transgenic mice (MMTV/neu model) yields significant antitumor efficacy: 87% inhibition of mammary tumor growth and 7.7-fold reduction in tumor volume after 14 days. No weight loss was observed, indicating tolerability [1] [9].
Property | Value | Conditions |
---|---|---|
Solubility in DMSO | 65 mg/mL (199.16 mM) | 25°C |
Solubility in Water | Insoluble | 25°C; improved with salt forms |
Storage Stability | 36 months (lyophilized) | -20°C, desiccated |
In Vivo Efficacy | 87% tumor growth inhibition | 200 mg/kg/day, i.p., 14 days |
Comprehensive Compound Synonyms
Synonym | Source |
---|---|
RKI 1447 | [7] [10] |
RKI1447 | [6] [9] |
1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea | [8] |
N-[(3-Hydroxyphenyl)methyl]-N'-[4-(4-pyridinyl)-2-thiazolyl]urea | [7] |
CHEMBL3218011 | [6] |
ROCK Inhibitor XIII | [10] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7